

Introduction: Elucidating the Structure of a Versatile β -Diketone

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Compound of Interest

Compound Name: *1-Phenyl-1,3-hexadecanedione*

CAS No.: 70391-75-2

Cat. No.: B3056318

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1-Phenyl-1,3-hexadecanedione is a β -diketone characterized by a phenyl group and a long C₁₃ alkyl chain flanking a central 1,3-dicarbonyl moiety. This architecture makes it a valuable intermediate in organic synthesis and a potent chelating agent for metal ions.^{[1][2]} Like other 1,3-dicarbonyl compounds, its most defining chemical feature is the existence of a dynamic equilibrium between its diketo and enol tautomeric forms.^{[3][4]} This phenomenon, known as keto-enol tautomerism, is fundamental to its reactivity and spectroscopic signature.

The interconversion between the keto and enol forms is typically slow on the Nuclear Magnetic Resonance (NMR) timescale, allowing for the simultaneous observation and characterization of both distinct chemical species in solution.^{[3][5]} The position of this equilibrium is highly sensitive to environmental factors, particularly the polarity and hydrogen-bonding capability of the solvent.^{[6][7][8]} A comprehensive spectroscopic analysis is therefore not merely a confirmation of identity but a deeper investigation into the compound's structural and electronic properties. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Phenyl-1,3-hexadecanedione**, offering field-proven insights into experimental design and data interpretation for researchers in synthetic chemistry and drug development.

The Foundational Equilibrium: Keto-Enol Tautomerism

The first step in any spectroscopic analysis of **1-Phenyl-1,3-hexadecanedione** is to recognize the presence of its two tautomers. The diketo form contains two distinct carbonyl groups, while the enol form features a hydroxyl group, an alkene, and a carbonyl group conjugated with both the double bond and the phenyl ring. This enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-six-membered ring.^{[3][4]}

Caption: Keto-enol equilibrium of **1-Phenyl-1,3-hexadecanedione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Look at Tautomerism

NMR spectroscopy is the most powerful tool for characterizing the keto-enol equilibrium of β -diketones.^[5] By preparing samples in deuterated solvents (e.g., CDCl_3 , DMSO-d_6), distinct sets of signals for both the keto and enol forms can be resolved and assigned.

Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve approximately 10-20 mg of high-purity **1-Phenyl-1,3-hexadecanedione** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the keto-enol ratio.^[7]
- **^1H NMR Acquisition:** Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
- **2D NMR (Optional but Recommended):** For unambiguous assignment, acquire 2D correlation spectra such as COSY (^1H - ^1H), HSQC (^1H - ^{13}C one-bond), and HMBC (^1H - ^{13}C long-range).^[9]

^1H NMR Spectral Data Interpretation

The proton NMR spectrum will display two sets of signals corresponding to the two tautomers. The integration of these distinct signals allows for the direct calculation of the keto-to-enol ratio in the chosen solvent.

Proton Assignment	Tautomer	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Enolic OH	Enol	~16.0 - 17.0	s (broad)	Highly deshielded due to strong intramolecular H-bond. May not be observed in protic solvents.
Aromatic (ortho to C=O)	Both	~7.9 - 8.1	d or m	Deshielded by the adjacent carbonyl group.
Aromatic (meta, para)	Both	~7.3 - 7.6	m	Typical aromatic region.
Methine (=CH-)	Enol	~6.0 - 6.5	s	Characteristic signal for the enol form.
Methylene (-CH ₂ -)	Keto	~3.8 - 4.1	s	Active methylene protons between two carbonyls.
Methylene (α to C=O, alkyl)	Keto	~2.5 - 2.7	t	Triplet due to coupling with adjacent CH ₂ .
Methylene (α to C=C, alkyl)	Enol	~2.2 - 2.4	t	Slightly more shielded than its keto counterpart.
Methylene (-CH ₂ - chain)	Both	~1.2 - 1.6	m (broad)	Overlapping signals from the long alkyl chain.
Terminal Methyl (-CH ₃)	Both	~0.8 - 0.9	t	Characteristic triplet for the

terminal methyl
group.

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary based on solvent and experimental conditions.[10]

¹³C NMR Spectral Data Interpretation

The carbon spectrum provides definitive evidence for the tautomeric forms, particularly in the carbonyl region.

Carbon Assignment	Tautomer	Expected Chemical Shift (δ , ppm)	Notes
Carbonyl (C1, Phenyl-C=O)	Keto	~198 - 203	Typical aromatic ketone chemical shift. [11]
Carbonyl (C3, Alkyl-C=O)	Keto	~203 - 208	Typical aliphatic ketone chemical shift.
Carbonyl (C1, Phenyl-C=O)	Enol	~180 - 185	Shielded due to conjugation and H-bonding.
Carbonyl (C3, Alkyl-C=O)	Enol	~190 - 195	Less shielded than C1 in the enol form.
Aromatic (ipso, C-C=O)	Both	~135 - 140	Quaternary carbon, often of lower intensity.
Aromatic (CH)	Both	~127 - 134	Multiple signals for ortho, meta, and para carbons.
Alkene (C3, =C-OH)	Enol	~175 - 185	Highly deshielded carbon of the enol.
Alkene (C2, =CH)	Enol	~95 - 100	Shielded carbon of the enol double bond.
Methylene (C2, -CH ₂ -)	Keto	~55 - 60	Active methylene carbon.
Alkyl Chain (-CH ₂ -, -CH ₃)	Both	~14 - 35	Signals for the long aliphatic chain.[12]

Note: The presence of two distinct sets of carbonyl signals is a hallmark of β -diketone tautomerism.[6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and providing qualitative evidence of the keto-enol tautomerism.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Background Scan:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the neat **1-Phenyl-1,3-hexadecanedione** sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

IR Spectral Data Interpretation

The IR spectrum will be a composite of absorptions from both tautomers. The key diagnostic bands are in the carbonyl and hydroxyl stretching regions.

Wavenumber (cm ⁻¹)	Vibration	Tautomer	Notes
~3200 - 2500 (broad)	O-H stretch	Enol	A very broad and strong band, characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group.[3]
~3100 - 3000	C(sp ²)-H stretch	Both	Aromatic C-H stretching.[13]
~2960 - 2850	C(sp ³)-H stretch	Both	Strong absorptions from the long alkyl chain.[14]
~1725 & ~1705	C=O stretch	Keto	Two distinct peaks for the asymmetric and symmetric stretching of the two carbonyl groups in the diketo form.[3]
~1640 - 1600	C=O / C=C stretch	Enol	A strong, broad absorption resulting from the conjugated system of the enol form. The C=O character is lowered due to conjugation and H-bonding, shifting it to a lower frequency where it overlaps with the C=C stretch.[1][3]
~1600, ~1450	C=C stretch	Both	Aromatic ring stretching vibrations. [13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns.

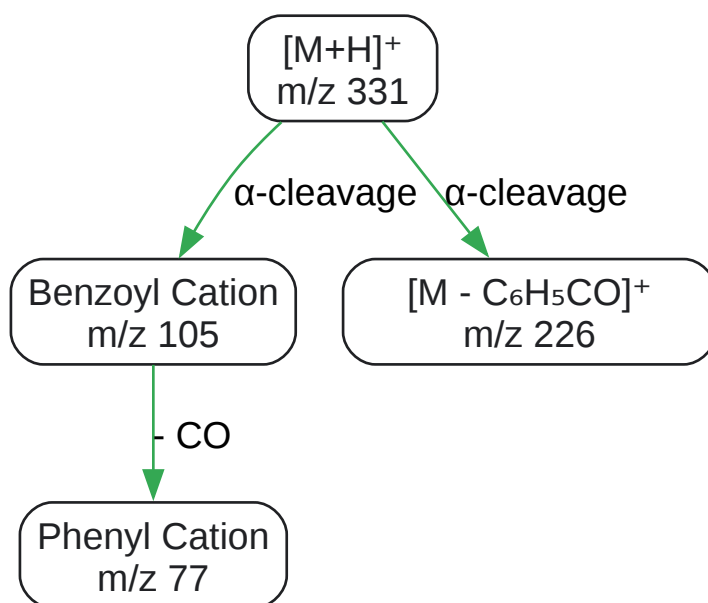
Experimental Protocol: Electrospray Ionization (ESI)-MS

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **MS Acquisition:** Acquire the mass spectrum in positive ion mode. The molecular ion will likely be observed as the protonated molecule $[\text{M}+\text{H}]^+$.
- **MS/MS (Tandem MS):** For fragmentation analysis, isolate the $[\text{M}+\text{H}]^+$ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

MS Data Interpretation

The molecular formula of **1-Phenyl-1,3-hexadecanedione** is $\text{C}_{22}\text{H}_{34}\text{O}_2$. Its monoisotopic mass is 330.2559 g/mol .[\[15\]](#)

- **Molecular Ion:** Expect a prominent peak at m/z 331.26 corresponding to $[\text{M}+\text{H}]^+$.
- **Key Fragmentation Pathways:** Aromatic ketones undergo characteristic cleavages, primarily α -cleavage adjacent to the carbonyl groups.[\[16\]](#)[\[17\]](#)



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Caption: Primary α -cleavage fragmentation pathways for **1-Phenyl-1,3-hexadecanedione**.

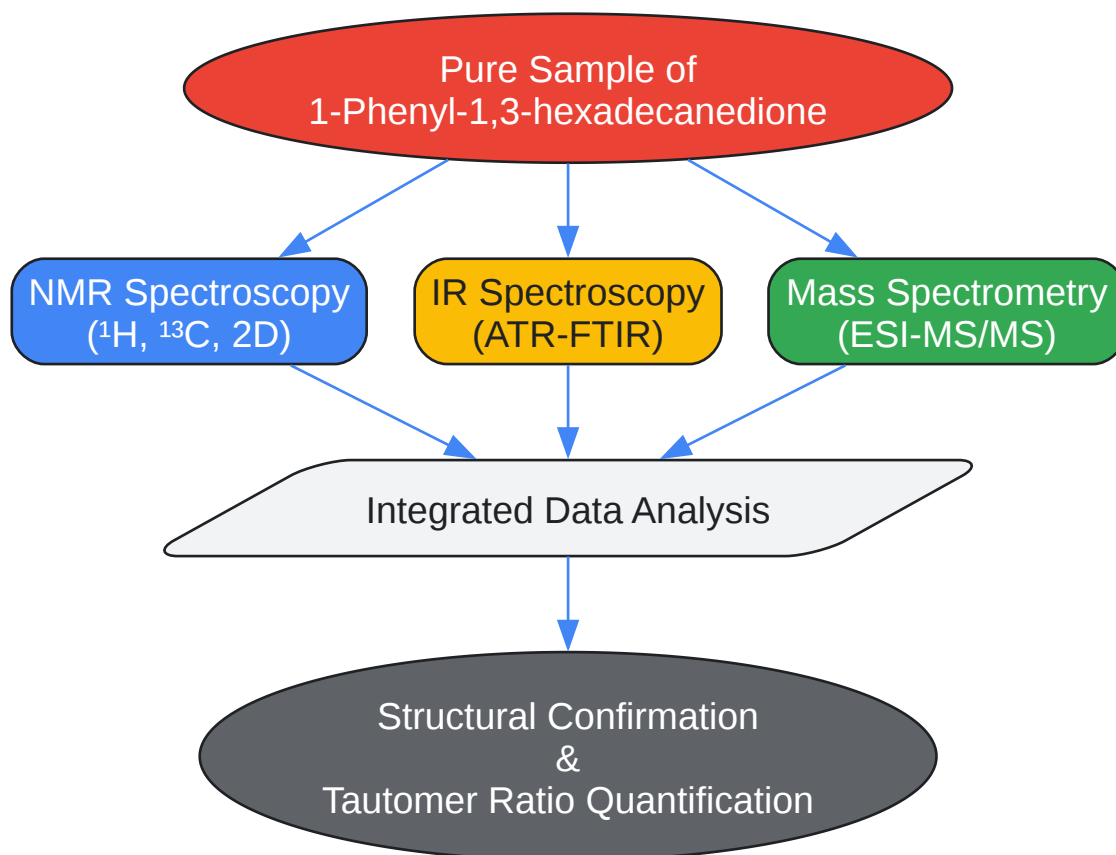
Expected Key Fragments:

m/z (Mass-to-Charge Ratio)	Proposed Fragment Identity	Fragmentation Pathway
331	[M+H] ⁺	Protonated molecular ion.
226	[M - C ₆ H ₅ CO] ⁺	α -cleavage with loss of the benzoyl radical.
105	[C ₆ H ₅ CO] ⁺	Benzoyl cation, a very common and stable fragment for benzoyl compounds.[18]
77	[C ₆ H ₅] ⁺	Phenyl cation, from the loss of CO from the benzoyl cation. [19]

Additional fragments resulting from cleavages along the long alkyl chain will also be present, typically as a series of peaks separated by 14 Da (-CH₂-).

Workflow Synopsis & Conclusion

The comprehensive characterization of **1-Phenyl-1,3-hexadecanedione** is a multi-step process that validates its structure and provides deep insight into its chemical nature.



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Caption: Integrated workflow for spectroscopic analysis.

This guide outlines the expected spectroscopic data for **1-Phenyl-1,3-hexadecanedione**. By leveraging NMR, IR, and MS, a researcher can confirm the compound's identity, elucidate its tautomeric equilibrium, and establish a complete spectroscopic profile. The key to a successful analysis lies in understanding the underlying principles of keto-enol tautomerism and applying a multi-technique approach to unambiguously assign all structural features. This self-validating system of cross-referencing data from different spectroscopic methods ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.

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